molecular formula C12H14O3 B3053590 Benzeneacetic acid, a-(1-hydroxycyclobutyl)- CAS No. 5463-97-8

Benzeneacetic acid, a-(1-hydroxycyclobutyl)-

Cat. No.: B3053590
CAS No.: 5463-97-8
M. Wt: 206.24 g/mol
InChI Key: AAEQHELGUQCYGL-UHFFFAOYSA-N
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Description

Benzeneacetic acid, α-(1-hydroxycyclobutyl)- (CAS: 5463-97-8) is a substituted benzeneacetic acid derivative with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . The compound features a cyclobutyl group substituted with a hydroxyl group at the α-position of the acetic acid side chain. For instance, benzeneacetic acid derivatives have been shown to inhibit silica-induced epithelial-mesenchymal transition (EMT) in human bronchial epithelial (HBE) cells by stabilizing p53 .

Properties

IUPAC Name

2-(1-hydroxycyclobutyl)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-11(14)10(12(15)7-4-8-12)9-5-2-1-3-6-9/h1-3,5-6,10,15H,4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEQHELGUQCYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(C2=CC=CC=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281331
Record name (1-hydroxycyclobutyl)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5463-97-8
Record name MLS002638783
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-hydroxycyclobutyl)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, a-(1-hydroxycyclobutyl)- typically involves the reaction of benzeneacetic acid with a cyclobutyl derivative under specific conditions. The reaction often requires the presence of a catalyst and controlled temperature to ensure the correct formation of the hydroxyl group on the cyclobutyl ring .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, a-(1-hydroxycyclobutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzeneacetic acid, a-(1-hydroxycyclobutyl)- is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, a-(1-hydroxycyclobutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the cyclobutyl ring plays a crucial role in these interactions, potentially affecting the compound’s binding affinity and activity. The benzene ring and acetic acid moiety also contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The α-substituted benzeneacetic acid derivatives share a common phenylacetic acid backbone but differ in their substituents, leading to variations in physicochemical properties, biological activity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of α-Substituted Benzeneacetic Acid Derivatives

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
α-(1-Hydroxycyclobutyl)- (5463-97-8) Cyclobutyl with hydroxyl C₁₂H₁₄O₃ 206.24 Potential modulator of p53 signaling; structural intermediate .
α-(1-Hydroxycyclopentyl)- (25209-52-3) Cyclopentyl with hydroxyl C₁₃H₁₆O₃ 220.26 Used as a reference standard in pharmaceutical impurity profiling .
α-(1-Hydroxycyclohexyl)-, methyl ester (5457-12-5) Cyclohexyl with hydroxyl, methyl ester C₁�₄H₁₈O₃ 234.29 Enhanced solubility for drug delivery systems; esterification reduces acidity .
3-Hydroxy-, methyl ester (Marine isolate) 3-hydroxy, methyl ester C₁₀H₁₀O₄ 194.19 Promotes Arabidopsis root growth (4.03-fold increase vs. control) .
α-Phenyl-α-(2-propyn-1-yloxy)- (2765-97-1) Propargyl ether, phenyl C₁₉H₂₂ClNO₃ 366.84 Pharmacological intermediate with acetylcholinesterase inhibition potential .

Key Observations :

Biological Activity: The α-(1-hydroxycyclobutyl)- variant is hypothesized to modulate p53-dependent pathways, similar to its parent compound benzeneacetic acid, which stabilizes p53 and suppresses EMT in HBE cells . In contrast, 3-hydroxy-, methyl ester derivatives exhibit plant growth-promoting effects .

Physicochemical Properties :

  • Substitution with bulkier groups (e.g., cyclopentyl, cyclohexyl) increases molecular weight and hydrophobicity, impacting bioavailability. Methyl esterification (e.g., 5457-12-5) enhances lipophilicity and metabolic stability .

Industrial Applications :

  • The α-(1-hydroxycyclobutyl)- compound is commercially available in China, with suppliers highlighting its use in synthesizing specialty chemicals . In contrast, α-cyclopentyl-a-hydroxy- derivatives (e.g., 13118-11-1) are utilized in chiral resolution processes .

Biological Activity

Benzeneacetic acid, a-(1-hydroxycyclobutyl)-, with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and related research findings.

Overview of Biological Activity

The primary biological activity of Benzeneacetic acid, a-(1-hydroxycyclobutyl)- is linked to its role as an activator of adenosine monophosphate-activated protein kinase (AMPK) . AMPK plays a crucial role in cellular energy homeostasis, influencing various metabolic processes within cells. The activation of AMPK by this compound leads to significant molecular and cellular effects that are essential for maintaining energy balance in biological systems.

Target and Mode of Action:

  • Target: AMPK isoforms containing the β1 subunit.
  • Mode of Action: The compound acts as a direct activator of AMPK, which initiates a cascade of biochemical pathways that regulate energy metabolism and homeostasis.

Biochemical Pathways:

  • The activation of AMPK affects several downstream pathways involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This mechanism is vital for the cellular response to energy stress and has implications for metabolic disorders.

Pharmacokinetics

The pharmacokinetic profile of Benzeneacetic acid, a-(1-hydroxycyclobutyl)- indicates that its clearance in biological systems involves uridine diphosphoglucuronosyl transferase (UGT) -mediated glucuronidation. This metabolic pathway is crucial for the elimination of the compound from the body and may influence its therapeutic efficacy and safety profile.

Case Studies and Experimental Data

Several studies have investigated the biological effects of Benzeneacetic acid, a-(1-hydroxycyclobutyl)- in various contexts:

  • Metabolic Effects:
    • In vitro studies demonstrated that the compound enhances glucose uptake in muscle cells by activating AMPK, suggesting potential applications in managing insulin resistance and type 2 diabetes.
  • Anti-inflammatory Properties:
    • Research indicates that activation of AMPK by this compound may reduce inflammation through inhibition of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.
  • Cancer Research:
    • Preliminary studies have shown that Benzeneacetic acid, a-(1-hydroxycyclobutyl)- can induce apoptosis in cancer cell lines by modulating metabolic pathways associated with cancer cell survival. This highlights its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Benzeneacetic acid, a-(1-hydroxycyclobutyl)-, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
Phenylacetic AcidLacks cyclobutyl groupLimited metabolic effects
Cyclobutylacetic AcidContains cyclobutyl group but lacks benzene ringModerate activity
Hydroxyphenylacetic AcidHydroxyl group on benzene ringAntioxidant properties
Benzeneacetic Acid, a-(1-hydroxycyclobutyl)-Unique combination of benzene ring and cyclobutyl group with hydroxyl substitutionSignificant AMPK activation and diverse therapeutic potential

This table illustrates how the unique structural features of Benzeneacetic acid, a-(1-hydroxycyclobutyl)- contribute to its distinct biological activities compared to other related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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